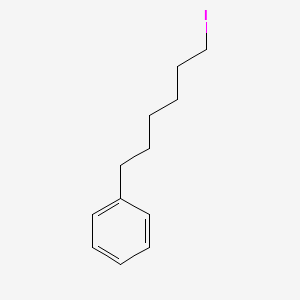

6-Phenyl-1-hexyl iodide

Description

The Role of Organoiodine Compounds in Contemporary Organic Synthesis

Organoiodine compounds, which are organic compounds containing one or more carbon-iodine (C-I) bonds, are of significant importance in modern organic synthesis. chemsrc.com Their utility stems largely from the nature of the C-I bond itself; it is the weakest of the carbon-halogen bonds. chemsrc.com This weakness means that the iodide is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.

The reactivity of organoiodides makes them common intermediates in laboratory-scale synthesis for creating new carbon-carbon and carbon-heteroatom bonds. chemsrc.com They are key substrates in numerous cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, often catalyzed by transition metals like palladium. chembk.comsigmaaldrich.com These reactions are fundamental tools for constructing complex molecular frameworks from simpler precursors.

Furthermore, a class of organoiodine compounds known as hypervalent iodine reagents have gained prominence as powerful and specialized oxidizing agents. prepchem.com Unlike typical organoiodides where iodine is in the -1 oxidation state, hypervalent iodine compounds feature iodine in higher oxidation states (e.g., +3 or +5). prepchem.com These reagents, such as iodobenzene (B50100) diacetate, are used for a variety of oxidative transformations and can often replace more toxic heavy metal oxidants. prepchem.com Recent research has also explored the novel reactivity of organoiodine(III) compounds, demonstrating their ability to act as organometallic-like nucleophiles, further expanding their synthetic utility. nsf.govjbarbiomed.com

Foundational Aspects of Alkyl Iodides as Versatile Synthetic Intermediates

Alkyl iodides are a subclass of organoiodine compounds that serve as indispensable precursors for creating other functionally substituted organic molecules. chemsrc.com Their versatility is a direct consequence of the properties of the carbon-iodine bond. The C-I bond is significantly weaker and less polarized compared to other carbon-halogen bonds. orgsyn.org For instance, the bond dissociation energy for the C-I bond in methyl iodide is only 57.6 kcal/mol, substantially lower than that for methyl fluoride (B91410) (115 kcal/mol), chloride (83.7 kcal/mol), or bromide (72.1 kcal/mol). chemsrc.com

Table 2: Comparison of Carbon-Halogen (C-X) Bond Properties in Methyl Halides (CH₃X)

| Halogen (X) | Bond Dissociation Energy (kcal/mol) | Bond Length (pm) | Electronegativity of X |

|---|---|---|---|

| F | 115 | 139 | 3.98 |

| Cl | 83.7 | 178 | 3.16 |

| Br | 72.1 | 193 | 2.96 |

| I | 57.6 | 214 | 2.66 |

This low bond energy makes the iodide ion an exceptional leaving group, leading to alkyl iodides being the most reactive among alkyl halides in substitution reactions. lew.ro They readily participate in both Sₙ1 and Sₙ2 nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. researchgate.net The specific mechanism is influenced by factors such as steric hindrance around the reactive carbon center and the stability of the resulting carbocation. researchgate.netnih.gov Primary alkyl iodides, like 6-phenyl-1-hexyl iodide, predominantly react via the Sₙ2 mechanism. researchgate.net

Alkyl iodides also undergo elimination reactions (E1 and E2) in the presence of a base to form alkenes. chemsrc.com While they are highly reactive, their synthesis is straightforward. The Finkelstein reaction, which involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972), is a classic and efficient method for preparing alkyl iodides. chemsrc.com They can also be synthesized from alcohols using reagents like triphenyl phosphite (B83602) and methyl iodide. orgsyn.org

Specific Context of Phenyl-Substituted Alkyl Iodides in Chemical Research

The presence of a phenyl group within an alkyl iodide molecule, as seen in this compound, introduces specific characteristics that are leveraged in chemical research. The phenyl group is a bulky, non-polar moiety that can influence the molecule's physical properties, such as solubility and interactions with other molecules through π-π stacking. scbt.com

In terms of reactivity, the primary iodide end of this compound behaves as a typical alkyl iodide, readily participating in nucleophilic substitution and coupling reactions. The phenyl group is generally unreactive under the conditions used to modify the alkyl iodide end. This differential reactivity allows for the use of phenyl-substituted alkyl iodides as building blocks to introduce phenylalkyl chains into larger molecules.

For example, these types of compounds are valuable in medicinal chemistry and materials science for synthesizing molecules with specific structural and electronic properties. Research has shown the use of related structures, such as hexyl iodide, in alkylation reactions to create more complex products like 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles. jbarbiomed.com Similarly, complex cationic structures incorporating a (6-phenyl-hexyl)triphenyl-phosphonium iodide moiety have been documented, highlighting the utility of the 6-phenylhexyl scaffold. The synthesis of such molecules often relies on the clean and efficient reactivity of the terminal iodide. The phenyl group can later be functionalized if desired, but it primarily serves as a structural element that imparts specific properties to the final product.

Structure

3D Structure

Properties

Molecular Formula |

C12H17I |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

6-iodohexylbenzene |

InChI |

InChI=1S/C12H17I/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 |

InChI Key |

WDWDITZIWOKNSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCI |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenyl 1 Hexyl Iodide and Analogous Phenylalkyl Iodides

Strategies for Carbon-Iodine Bond Formation

The creation of a carbon-iodine bond is a critical step in the synthesis of alkyl iodides. These compounds are highly valuable in organic synthesis due to the high reactivity of the iodide as a leaving group in nucleophilic substitution and cross-coupling reactions. cmu.eduias.ac.in

Halogenation via Nucleophilic Substitution of Alcohols

A common and effective route to phenylalkyl iodides is the nucleophilic substitution of the corresponding alcohols. This transformation replaces the hydroxyl group with an iodide ion.

Several reagent systems have been developed for the direct conversion of alcohols to alkyl iodides. Among the most general and convenient is the use of triphenylphosphine (B44618) and iodine. cmu.edu This system, often used with imidazole (B134444) or other bases, effectively converts primary and secondary alcohols into their corresponding iodides. ias.ac.inresearchgate.net The reaction proceeds by forming a phosphonium (B103445) iodide intermediate, which facilitates the nucleophilic displacement of the hydroxyl group. pearson.com Dichloromethane is often the preferred solvent for these reactions. researchgate.net

Another mild and efficient method utilizes a cerium(III) chloride heptahydrate/sodium iodide (CeCl₃·7H₂O/NaI) system in acetonitrile. cmu.eduorganic-chemistry.org This protocol is advantageous due to the low cost, low toxicity, and water tolerance of cerium(III) chloride. cmu.edu The reaction is believed to proceed through the coordination of CeCl₃ with the alcohol's oxygen, which activates it for nucleophilic attack by the iodide ion. organic-chemistry.org This method has been successfully applied to a variety of alcohols, including primary, secondary, and benzylic alcohols, with primary alcohols generally requiring reflux temperatures for complete conversion. cmu.eduorganic-chemistry.org

Table 1: Iodination of Alcohols using CeCl₃·7H₂O/NaI System

| Substrate (Alcohol) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzyl alcohol | 20 | 95 |

| 4-Methoxybenzyl alcohol | 0.5 | 98 |

| 4-Nitrobenzyl alcohol | 48 | 90 |

| 1-Octanol | 48 | 92 |

| Cyclohexanol | 48 | 94 |

Data compiled from studies on the CeCl₃·7H₂O/NaI system in refluxing acetonitrile. cmu.edu

Halogen Exchange Reactions (Finkelstein-type)

The Finkelstein reaction is a classic method for preparing alkyl iodides by treating an alkyl chloride or bromide with a solution of an alkali metal iodide, typically sodium iodide, in acetone (B3395972). byjus.comwikipedia.org This Sₙ2 reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone, effectively removing it from the equilibrium according to Le Châtelier's principle. wikipedia.orgncert.nic.in The reaction works well for primary halides and is also effective for allyl, benzyl, and α-carbonyl halides. byjus.comwikipedia.org

Modern variations of the Finkelstein reaction have expanded its scope and improved its environmental footprint. Ionic liquids, such as 1-butyl-3-methylimidazolium ([bmim])-based salts, have been employed as both the solvent and the nucleophilic source, offering a green alternative by eliminating the need for volatile organic solvents and allowing for easy recycling of the ionic liquid. organic-chemistry.org These reactions can be performed with stoichiometric amounts of the ionic liquid without additional solvents. organic-chemistry.org

Furthermore, lithium iodide has been shown to be an effective reagent for converting alkyl fluorides into the corresponding alkyl iodides in chlorinated or aromatic solvents. organic-chemistry.org This demonstrates the versatility of the Finkelstein-type reaction for a range of alkyl halides, including those with less reactive leaving groups.

Radical Iodination and Photo-Induced Processes

Radical-mediated and photo-induced reactions offer alternative pathways for the formation of carbon-iodine bonds, often under mild conditions. Free-radical halogenation is a known method for functionalizing alkanes, though direct iodination with elemental iodine is often thermodynamically unfavorable and reversible. wikipedia.orgyoutube.com To overcome this, radical iodination is typically carried out in the presence of an oxidizing agent or through photo-induced processes that generate iodine radicals. manac-inc.co.jp

A photo-induced, metal-catalyst-free aromatic Finkelstein reaction has been developed for the synthesis of aryl iodides from aryl bromides or chlorides. organic-chemistry.org This method uses UV light to drive the halogen exchange at room temperature, with a catalytic amount of elemental iodine promoting the reaction. organic-chemistry.orgmcgill.ca The mechanism is believed to involve the homolytic cleavage of the carbon-halogen bond to form a phenyl radical, which then reacts with an iodine radical. organic-chemistry.org While this applies to aryl halides, similar principles of photo-induced radical generation can be relevant for the synthesis of alkyl iodides.

A specific application of radical processes is the iodosulfonylation of olefins (alkenes). This reaction involves the addition of an iodine atom and a sulfonyl group across the double bond. A highly regioselective iodosulfonylation of allenes using copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) provides (E)-α-iodomethyl vinylsulfones in good yields under mild conditions. organic-chemistry.org While this specific example yields a vinyl iodide, related radical addition reactions to alkenes can be a pathway to saturated alkyl iodides. For instance, the reaction of an alkyl radical with molecular iodine can form an alkyl iodide, which can then undergo further reactions. mdpi.com

Iododecarboxylation Pathways

Iododecarboxylation reactions offer a powerful method for the conversion of carboxylic acids into alkyl iodides with one less carbon atom. This transformation can be achieved through classic methods like the Hunsdiecker reaction and more modern variations such as the Barton decarboxylation.

The Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with a halogen. byjus.comwikipedia.org In the context of synthesizing 6-phenyl-1-hexyl iodide, the precursor would be 7-phenylheptanoic acid. The reaction proceeds by converting the carboxylic acid to its silver salt, which is then treated with elemental iodine. The reaction is believed to proceed through a radical mechanism. byjus.comwikipedia.org

A general representation of the Hunsdiecker reaction is as follows:

Step 1: Salt Formation: R-COOH + AgNO₃ → R-COOAg + HNO₃

Step 2: Iododecarboxylation: R-COOAg + I₂ → R-I + CO₂ + AgI

While effective, the Hunsdiecker reaction requires the preparation of the dry silver salt, and the use of stoichiometric silver can be a drawback.

The Barton decarboxylation is a milder alternative that involves the conversion of a carboxylic acid into a thiohydroxamate ester, often referred to as a Barton ester. This ester then undergoes radical-mediated decomposition in the presence of an iodine source, such as iodoform (B1672029) or elemental iodine, to yield the corresponding alkyl iodide. This method is known for its tolerance of a wide range of functional groups.

For the synthesis of this compound, 7-phenylheptanoic acid would first be converted to its Barton ester, which is then subjected to iodinolysis.

| Reaction | Precursor | Key Reagents | Product |

| Hunsdiecker Reaction | 7-Phenylheptanoic acid | Silver(I) oxide, Iodine | This compound |

| Barton Decarboxylation | 7-Phenylheptanoic acid | N-Hydroxy-2-thiopyridone, DCC, Iodoform | This compound |

Oxidative Iodination of Unsaturated Hydrocarbons

The oxidative iodination of terminal alkenes provides a direct route to 1,2-diiodoalkanes or, under specific conditions, can lead to the formation of other iodo-functionalized products. For the synthesis of precursors to this compound, 6-phenyl-1-hexene (B73116) would be the starting material.

The reaction of an alkene with an iodine source in the presence of an oxidizing agent can lead to the addition of iodine across the double bond. A plausible mechanism involves the formation of an iodonium (B1229267) ion intermediate, which is then attacked by an iodide ion. The choice of oxidant and reaction conditions is crucial to control the outcome and prevent side reactions. mdpi.com For phenyl-substituted alkenes, the regioselectivity of the addition is an important consideration. researchgate.net

| Substrate | Iodine Source | Oxidant | Potential Products |

| 6-Phenyl-1-hexene | I₂ | m-CPBA | 1,2-diiodo-6-phenylhexane |

| 6-Phenyl-1-hexene | KI/NaNO₂ | Aerobic oxidation | Iodo-functionalized derivatives |

Further transformation of the resulting di- or mono-iodinated product would be necessary to obtain this compound. For instance, selective dehydroiodination followed by hydroiodination could potentially yield the desired product.

Direct C(sp³)-H Iodination

Direct C(sp³)-H iodination represents an atom-economical approach to the synthesis of alkyl iodides, avoiding the need for pre-functionalized starting materials. This method involves the selective activation of a C-H bond and its subsequent conversion to a C-I bond.

Recent advancements have demonstrated the feasibility of palladium(II)-catalyzed iodination of C(sp³)–H bonds. nih.gov These reactions often employ a directing group to achieve regioselectivity. For a substrate like 6-phenylhexane, achieving selective iodination at the terminal C-1 position would be challenging without a suitable directing group. However, for precursors containing a directing group, such as a carboxylic acid or amide, this method holds significant promise. For example, the iodination of a carboxylic acid derivative at the terminal methyl group can be achieved using specific ligand-enabled palladium catalysis. nih.gov

| Substrate | Catalyst | Iodine Source | Directing Group | Product |

| 7-Phenylheptanoic acid derivative | Pd(OAc)₂ with quinoline (B57606) ligand | I₂/PhI(OAc)₂ | Carboxylic acid/amide | 7-Iodo-7-phenylheptanoic acid derivative |

While this method is powerful for functionalizing C-H bonds at specific positions relative to a directing group, direct terminal iodination of an unactivated alkyl chain remains a significant synthetic challenge.

Synthesis of the Phenylhexyl Carbon Skeleton Precursors

The synthesis of this compound relies on the availability of suitable precursors bearing the 6-phenylhexyl carbon skeleton. Key precursors include 6-phenyl-1-hexanol (B16827) and 6-phenylhexanoic acid.

6-Phenyl-1-hexanol can be synthesized through various routes. One common method involves the reduction of a corresponding carboxylic acid or ester. For instance, 6-phenylhexanoic acid can be reduced to 6-phenyl-1-hexanol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

6-Phenylhexanoic acid itself can be prepared through several synthetic strategies. One approach is the malonic ester synthesis, where a phenylpropyl halide is used to alkylate diethyl malonate, followed by hydrolysis and decarboxylation to extend the carbon chain. Another method involves the Friedel-Crafts acylation of benzene (B151609) with a suitable dicarboxylic acid anhydride (B1165640) derivative, followed by reduction of the resulting keto acid.

| Precursor | Starting Materials | Key Reaction Steps |

| 6-Phenyl-1-hexanol | 6-Phenylhexanoic acid | Reduction with LiAlH₄ or BH₃ |

| 6-Phenylhexanoic acid | 3-Phenylpropyl bromide, Diethyl malonate | Malonic ester synthesis |

| 6-Phenylhexanoic acid | Benzene, Adipic anhydride | Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction |

Once these precursors are obtained, they can be converted to this compound. For example, 6-phenyl-1-hexanol can be converted to the corresponding iodide via an Appel reaction (using triphenylphosphine and iodine) or by treatment with hydroiodic acid. 6-Phenylhexanoic acid can be a precursor for the iododecarboxylation methods described earlier.

Strategic Applications of 6 Phenyl 1 Hexyl Iodide in Complex Molecule Synthesis

Building Blocks for Natural Product and Pharmaceutical Analogues

The 6-phenylhexyl structural unit is a component of certain naturally occurring compounds, making 6-phenyl-1-hexyl iodide a strategic precursor for their synthesis. The presence of a terminal iodide allows for its straightforward incorporation into larger molecules through various coupling reactions.

A notable example is in the synthesis of 5,6-dihydro-α-pyrone-containing natural products, which are of significant interest due to their broad biological activities, including antifungal and antitumor properties. rsc.org In a stereoselective total synthesis of (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one (3) , a natural product isolated from Ravensara crassifolia, a 6-phenylhexyl moiety is central to the structure. rsc.org The synthesis of this molecule, which exhibits antifungal activity, relies on building blocks that can be derived from precursors like this compound or its parent alcohol, 5-phenylpentan-1-ol. rsc.org The phenylhexyl side chain is crucial for the molecule's biological function, and this compound serves as a direct and reactive synthon for introducing this key fragment.

The general reactivity of alkyl iodides in carbon-carbon bond-forming reactions, such as Barbier-type reactions, further underscores the utility of this compound. nih.govrsc.org These reactions, which couple alkyl halides with carbonyl compounds, are tolerant of various functional groups and are instrumental in the synthesis of complex natural products and their analogues. nih.gov The use of an alkyl iodide like this compound in such a reaction would install the phenylhexyl chain, which is a key structural element in molecules like the ADDAs ((2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid), found in marine natural products. mdpi.com

| Compound/Fragment | Parent Natural Product/Analogue | Significance | Reference |

| (2R)-2-hydroxy-6-phenylhexyl | (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one | Antifungal Activity | rsc.org |

| 10-phenyl-decadienoic acid | ADDA (in Motuporin) | Cytotoxicity against cancer cell lines | mdpi.com |

Precursors for Polyfunctionalized Organic Scaffolds

Polyfunctionalized organic scaffolds are core structures that can be elaborated into diverse libraries of molecules for drug discovery and materials science. whiterose.ac.uk The reactivity of the iodide in this compound makes it an excellent candidate for introducing a flexible, lipophilic phenyl-terminated tether onto a core heterocyclic or aromatic system.

This strategy is exemplified in the synthesis of substituted 1,3,4-oxadiazoles, which are scaffolds known for a range of biological activities. Research on the alkylation of 5-(p-aminophenyl)-1,3,4-oxadiazol-2(3H)-thione demonstrates that various alkyl iodides, including methyl, ethyl, and propyl iodide, readily react at the sulfur atom to produce S-alkylated products in high yields. This reaction provides a straightforward method for creating a library of polyfunctionalized molecules. By analogy, this compound is expected to react with similar efficiency to produce the corresponding 2-((6-phenylhexyl)thio)-5-(p-aminophenyl)-1,3,4-oxadiazole, thereby appending a six-carbon chain with a terminal phenyl group. This functional handle can be used for further synthetic diversification.

The development of such scaffolds is a key aspect of lead-oriented synthesis, which aims to generate three-dimensional molecules suitable for biological screening. whiterose.ac.uk The incorporation of the 6-phenylhexyl chain can influence the solubility, conformation, and binding interactions of the final compounds.

| Reactant 1 | Reactant 2 | Product Type | Significance |

| 5-(p-aminophenyl)-1,3,4-oxadiazol-2(3H)-thione | Alkyl Iodide (e.g., Hexyl Iodide) | 2-Alkylthio-1,3,4-oxadiazole | Precursor for bactericidal and fungicidal agents |

| Aldehydes, Amines, Acetylenedicarboxylates, Malononitrile | (Four-component reaction) | Polyfunctionalized 1,4-dihydropyridines | Efficient synthesis of complex scaffolds in aqueous media |

Role in the Synthesis of Ligands and Catalytic Systems

The performance of metal catalysts is critically dependent on the steric and electronic properties of their coordinating ligands. Alkyl halides are fundamental reagents for modifying ligand structures, often through nucleophilic substitution reactions to introduce specific alkyl groups. rsc.org this compound can be employed to install a phenylhexyl group onto a ligand framework, thereby tuning the properties of the resulting metal complex for applications in catalysis.

For instance, the synthesis of triazole-based ligands, which are precursors to cyclometalated iridium(III) complexes used in photoredox catalysis, often involves N-alkylation. In one reported synthesis, 1-methyl-4-phenyl-1H-1,2,3-triazole was prepared using methyl iodide. acs.org Following this established methodology, this compound could be used in place of methyl iodide to synthesize a 1-(6-phenylhexyl)-4-phenyl-1H-1,2,3-triazole ligand. The introduction of the long, flexible phenylhexyl chain would increase the lipophilicity of the resulting iridium complex, potentially improving its solubility in organic solvents and modifying its catalytic activity or photophysical properties.

Similarly, telluroether ligands, known for their application in palladium, platinum, and ruthenium catalysts, are typically synthesized via nucleophilic substitution where an RTe⁻ species reacts with a haloalkane. rsc.org Using this compound in this context would yield a telluroether ligand bearing a phenylhexyl group. This modification could influence the stability and reactivity of the corresponding metal catalyst in cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. rsc.orgwiley.com The ability to systematically modify ligand side chains using reagents like this compound is a powerful tool for optimizing catalytic systems for specific transformations. beilstein-journals.org

Mechanistic Elucidation of Reactions Involving 6 Phenyl 1 Hexyl Iodide

Detailed Reaction Pathway Analysis (Ionic vs. Radical Mechanisms)

Reactions involving 6-phenyl-1-hexyl iodide can be broadly categorized into two mechanistic classes: ionic and radical. The preferred pathway is highly dependent on the reaction conditions, including the nature of the reagents, solvents, and the presence of initiators or catalysts.

Ionic Mechanisms: As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. mnstate.educhemicalnote.com This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is simultaneously displaced as a leaving group. chemicalnote.comlibretexts.org The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.com Due to the high energy of the corresponding primary carbocation, the unimolecular (SN1) pathway is generally not observed. byjus.commasterorganicchemistry.com Under the influence of a strong, sterically hindered base, bimolecular elimination (E2) can compete with substitution to form an alkene. byjus.com

Radical Mechanisms: The relatively low bond dissociation energy of the C-I bond makes this compound a prime precursor for the generation of the 6-phenyl-1-hexyl radical. This can be achieved through thermolysis, photochemical activation, or the use of radical initiators. utahtech.edu Once formed, this radical intermediate can participate in a wide array of transformations, including atom transfer radical cyclization (ATRC), addition to multiple bonds, and cross-coupling reactions. nih.govnih.gov Unlike ionic reactions, radical processes are often less sensitive to the polarity of the solvent and can exhibit unique selectivity. wikipedia.org For instance, experiments involving cyclopropyl- or alkene-containing alkyl iodides confirm the intermediacy of alkyl radicals in certain copper-catalyzed coupling reactions. nih.gov

The following table provides a comparative overview of the key characteristics of ionic and radical pathways for primary alkyl iodides like this compound.

| Feature | Ionic Pathway (SN2) | Radical Pathway |

| Intermediate | No true intermediate; a five-coordinate transition state. chemicalnote.com | A neutral species with an unpaired electron (6-phenyl-1-hexyl radical). wikipedia.org |

| Kinetics | Second-order: rate = k[Alkyl Iodide][Nucleophile]. chemicalnote.com | Often involves complex chain reaction kinetics. |

| Reagents | Strong nucleophiles (e.g., CN⁻, RO⁻, N₃⁻). mnstate.edu | Radical initiators (e.g., AIBN), photocatalysts, or transition metals. nih.govnih.gov |

| Solvent Effects | Favored by polar aprotic solvents (e.g., acetone (B3395972), DMSO) that solvate the cation but not the nucleophile. | Less sensitive to solvent polarity; non-polar solvents are often used. wikipedia.org |

| Stereochemistry | Complete inversion of configuration at the reaction center. chemistrysteps.comlibretexts.org | Racemization or loss of stereochemistry at the radical center. mnstate.edu |

| Potential Side Reactions | E2 elimination with strong, bulky bases. byjus.com | Radical recombination, disproportionation, or reaction with solvent. wikipedia.org |

Role of Activating Agents and Catalytic Cycles

To facilitate the cleavage of the C-I bond and initiate a reaction, various activating agents and catalytic systems are employed. These agents can promote either ionic or radical pathways depending on their mode of action.

Lewis Acids: Lewis acids can coordinate to the iodine atom, making the iodide a better leaving group and enhancing the electrophilicity of the carbon center. This type of activation is particularly relevant for promoting ionic reactions, such as Friedel-Crafts alkylations or other substitution processes. rsc.org

Transition Metal Catalysts: Transition metals, particularly palladium, nickel, copper, and iron, are central to a vast number of cross-coupling reactions involving alkyl halides. nih.govorganicreactions.org In these reactions, the catalyst activates the alkyl iodide through an oxidative addition step, where the low-valent metal center inserts into the C-I bond. This forms an organometallic intermediate which then undergoes further steps like transmetalation and reductive elimination to form the final product and regenerate the catalyst. youtube.com A general catalytic cycle for a nickel-catalyzed cross-electrophile coupling involves the formation of an alkyl radical which then combines with an arylnickel complex. acs.orgorgsyn.org

Figure 1: Generalized Catalytic Cycle for Transition Metal-Catalyzed Cross-Coupling A typical cycle begins with a low-valent transition metal complex (M⁰).

Oxidative Addition: The alkyl iodide (R-I), such as this compound, reacts with the metal, oxidizing it to M²⁺ and forming an R-M-I intermediate.

Transmetalation: A second reagent, typically an organometallic compound (R'-M'), transfers its organic group to the catalyst, displacing the iodide and forming an R-M-R' intermediate.

Reductive Elimination: The two organic groups (R and R') are coupled and eliminated from the metal center, forming the new C-C bond (R-R') and regenerating the M⁰ catalyst, which re-enters the cycle. youtube.com

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful method for generating alkyl radicals from alkyl iodides under mild conditions. nih.govsemanticscholar.org A photocatalyst, upon absorption of light, becomes a potent single-electron donor or acceptor. In the case of alkyl iodides, the excited photocatalyst can reduce the C-I bond via single-electron transfer (SET), leading to its fragmentation into an alkyl radical and an iodide anion. nih.gov

Figure 2: Generalized Cycle for Photoredox-Catalyzed Radical Generation

Excitation: A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited PC* reduces the alkyl iodide (R-I), forming a radical anion [R-I]•⁻ and the oxidized photocatalyst (PC⁺).

Fragmentation: The unstable radical anion fragments into the alkyl radical (R•) and an iodide anion (I⁻).

Catalyst Regeneration: The oxidized PC⁺ is reduced back to its ground state by a sacrificial electron donor in the system, completing the catalytic cycle.

| Activating Agent/System | Mechanism of Activation | Typical Reactions |

| Lewis Acids (e.g., BF₃·OEt₂) | Coordination to iodine, enhancing its leaving group ability. rsc.org | Friedel-Crafts alkylation, substitution. |

| Transition Metals (e.g., Pd, Ni, Cu) | Oxidative addition of the metal into the C-I bond. nih.govyoutube.com | Suzuki, Negishi, Sonogashira, and other cross-coupling reactions. nih.govnih.gov |

| Photoredox Catalysts (e.g., Ru(bpy)₃²⁺) | Single-electron transfer (SET) to the C-I bond, inducing fragmentation. nih.gov | Radical additions, C-H functionalization, reductive couplings. semanticscholar.org |

| Radical Initiators (e.g., AIBN/Bu₃SnH) | Halogen atom abstraction by a tin radical to generate an alkyl radical. uchicago.edu | Radical cyclization, dehalogenation, intermolecular additions. |

| Electrochemical | Direct reduction at a cathode or mediated reduction to generate radicals. nih.gov | Reductive coupling and cyclization reactions. |

Stereochemical Outcomes and Control

While this compound itself is achiral, understanding the stereochemical implications of its reactions is crucial when similar substrates containing stereocenters are used. The mechanistic pathway—ionic or radical—directly governs the stereochemical outcome of the reaction.

Ionic SN2 Pathway: The SN2 mechanism is inherently stereospecific. The reaction proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. libretexts.orgquora.com This geometry of attack leads to a complete inversion of the stereochemical configuration at the carbon center, a phenomenon known as the Walden inversion. libretexts.orgchemistrysteps.com Therefore, if a reaction of a chiral primary iodide proceeds through an SN2 mechanism, the product's stereochemistry is predictable and inverted relative to the starting material. utahtech.edu

Radical Pathway: In contrast, when a radical is generated at a carbon stereocenter, the stereochemical information is typically lost. mnstate.edu Carbon-centered radicals are generally sp²-hybridized and trigonal planar, or they are sp³-hybridized but undergo rapid pyramidal inversion. utahtech.edu In either case, an incoming reagent can attack the radical from either face with nearly equal probability. This results in the formation of a racemic mixture of products, meaning both possible stereoisomers are formed in roughly equal amounts.

The following table summarizes the expected stereochemical outcomes for reactions at a chiral primary carbon center.

| Reaction Pathway | Intermediate Geometry | Stereochemical Outcome |

| SN2 | Trigonal bipyramidal transition state. quora.com | Inversion of configuration (Stereospecific). libretexts.org |

| Radical | Trigonal planar or rapidly inverting pyramid. | Racemization (Loss of stereochemistry). mnstate.edu |

Control over stereochemistry in radical reactions is a significant challenge in organic synthesis. While traditional radical reactions often lead to racemization, modern methods sometimes employ chiral catalysts or auxiliaries to influence the direction of attack on the radical intermediate, thereby achieving a degree of stereocontrol. However, for ionic SN2 reactions on primary iodides, the stereochemical outcome is inherently controlled and predictable. masterorganicchemistry.com

Computational Chemistry and Theoretical Studies of 6 Phenyl 1 Hexyl Iodide

Quantum Chemical Characterization (e.g., DFT Calculations, Electronic Structure)

Quantum chemical characterization involves using computational methods to determine the fundamental electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with high accuracy for many molecular systems. researchgate.netresearchgate.net A DFT calculation on 6-phenyl-1-hexyl iodide would provide a detailed picture of its electronic landscape.

Key aspects of its electronic structure would include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the iodine atom and the π-system of the phenyl ring, representing the most available electrons. The LUMO is anticipated to be localized primarily along the carbon-iodine (C-I) bond, specifically the σ* antibonding orbital, indicating this is the most likely site for nucleophilic attack. nih.gov

Electron Density and Electrostatic Potential: Calculations would reveal the distribution of electrons across the molecule. The C-I bond is polar, with the highly electronegative iodine atom drawing electron density, creating a partial positive charge on the adjacent carbon and a partial negative charge on the iodine. A Molecular Electrostatic Potential (MEP) map would visually represent this, highlighting the electron-rich (negative potential) regions of the phenyl ring and iodine atom, and the electron-poor (positive potential) region on the carbon atom bonded to iodine, which is the primary electrophilic site. researchgate.net

Dipole Moment: The molecule is expected to possess a net dipole moment due to the electronegativity difference between carbon and iodine, pointing from the carbon to the iodine atom.

The following table illustrates the typical quantum chemical data that would be obtained from a DFT calculation for a molecule like this compound.

| Property | Representative Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the most accessible electrons; related to the molecule's ability to act as an electron donor. |

| LUMO Energy | ~ +0.5 eV | Indicates the energy of the lowest-energy empty orbital; related to the molecule's ability to act as an electron acceptor. |

| HOMO-LUMO Gap | ~ 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | ~ 1.5 - 2.0 Debye | Quantifies the overall polarity of the molecule, arising primarily from the C-I bond. |

| NBO Charge on C1 | +0.1 to +0.2 | Natural Bond Orbital analysis shows a partial positive charge on the carbon bonded to iodine, confirming its electrophilic character. rsc.org |

| NBO Charge on Iodine | -0.1 to -0.2 | Shows a partial negative charge on the iodine atom. rsc.org |

| Note: The values in this table are illustrative and based on typical results for similar alkyl iodides. They are not derived from a specific published calculation on this compound. |

Reaction Mechanism Predictions and Validation

Computational chemistry is instrumental in predicting and validating reaction mechanisms by mapping the potential energy surface of a reaction. For an alkyl halide like this compound, the primary reactions of interest are nucleophilic substitutions (SN1 and SN2) and eliminations (E1 and E2). byjus.com

SN2 vs. SN1 Mechanism: this compound is a primary alkyl halide, meaning the iodine is attached to a carbon atom that is bonded to only one other carbon. This structure heavily favors the SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com Computational modeling would confirm this by showing a significantly lower activation energy for the concerted, backside attack of a nucleophile compared to the formation of a primary carbocation required for an SN1 pathway. rsc.orglibretexts.org The primary carbocation (C6H5(CH2)5CH2+) is highly unstable, making the SN1 pathway energetically unfavorable. slideshare.net

Transition State Analysis: For an SN2 reaction, theoretical calculations can precisely model the geometry and energy of the transition state. This state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (iodide) positioned 180° from each other. slideshare.net The energy of this transition state relative to the reactants determines the reaction rate.

Elimination Reactions: The E2 mechanism is a potential competitor to the SN2 reaction, especially with strong, sterically hindered bases. libretexts.org Computational studies could compare the activation energies for the SN2 and E2 pathways to predict the product ratio under different conditions. The E1 pathway would be disfavored for the same reason as the SN1 pathway: the instability of the primary carbocation intermediate. byjus.com

| Feature | SN2 Pathway Prediction | SN1 Pathway Prediction | Conclusion |

| Substrate | Primary (1°) alkyl halide | Primary (1°) alkyl halide | SN2 strongly favored due to low steric hindrance. libretexts.org |

| Intermediate | None (concerted mechanism) | Unstable primary carbocation | High energy of the carbocation makes this pathway unlikely. masterorganicchemistry.com |

| Activation Energy | Calculated to be relatively low | Calculated to be very high | The SN2 pathway is the kinetically preferred mechanism. |

| Stereochemistry | Inversion of configuration | Racemization (if chiral) | The reaction would proceed with inversion. |

Analysis of Molecular Reactivity and Stability

Theoretical calculations can quantify factors that govern the reactivity and stability of this compound.

Bond Dissociation Energy (BDE): The C-I bond is the weakest covalent bond in the molecule and therefore the most reactive site. Computational methods can calculate the BDE for this bond, providing a direct measure of its strength. The BDE for a primary C-I bond is known to be relatively low compared to C-Br, C-Cl, or C-H bonds, confirming its status as the primary leaving group in substitution reactions. Alkyl iodides are generally less stable than other alkyl halides due to this weaker C-X bond. byjus.com

Frontier Molecular Orbital (FMO) Theory: As mentioned in section 6.1, the HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Calculations can compare the HOMO-LUMO gap of this compound with other related molecules to predict relative reaction rates.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include chemical hardness (resistance to change in electron distribution), chemical potential (electron-donating capability), and electrophilicity index (electron-accepting capability). These metrics would classify this compound as a soft electrophile, prone to react with soft nucleophiles at the carbon adjacent to the iodine.

| Reactivity Descriptor | Significance for this compound |

| C-I Bond Dissociation Energy | Relatively low, indicating the C-I bond is the weakest and most likely to break during a reaction. |

| HOMO-LUMO Energy Gap | A moderate to large gap would suggest reasonable kinetic stability under normal conditions. researchgate.net |

| Chemical Hardness (η) | Expected to be a "soft" molecule, indicating high polarizability and reactivity with soft reagents. |

| Electrophilicity Index (ω) | A moderate value would quantify its ability to accept electrons, primarily at the C1 position. |

Intermolecular and Intramolecular Interactions Relevant to Reactivity

The reactivity of a molecule is not solely determined by its intrinsic electronic structure but is also influenced by its interactions with its environment (intermolecular) and its own internal conformational dynamics (intramolecular). Computational methods are essential for studying these subtle but important forces. gatech.edu

Intermolecular Interactions: In a condensed phase (liquid or solution), molecules of this compound would interact with each other and with solvent molecules.

Van der Waals Forces: The long hexyl chain would lead to significant London dispersion forces, influencing properties like boiling point and solubility.

π-π Stacking: The phenyl rings of two adjacent molecules could engage in π-π stacking, a noncovalent interaction that could influence the packing in a crystal lattice or create local aggregates in solution. mdpi.com

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) of solvent molecules or other reactants. This interaction could play a role in stabilizing reaction intermediates or transition states. researchgate.net

Intramolecular Interactions: The hexyl chain is flexible and can adopt numerous conformations.

Conformational Analysis: Computational scans of bond rotations can identify the lowest-energy conformers. The most stable conformation is likely to be a linear, extended chain to minimize steric hindrance.

CH-π Interactions: It is possible for the alkyl chain to fold back on itself, allowing hydrogen atoms on the chain to interact with the electron-rich face of the phenyl ring. Such a conformation could potentially shield the C-I bond from an incoming nucleophile, thereby modulating the molecule's reactivity. A computational analysis would determine the energetic feasibility of such folded structures compared to the extended form.

Emerging Trends and Future Research Perspectives

Sustainable Synthesis of Phenylhexyl Iodide Derivatives

The synthesis of alkyl iodides is moving away from traditional methods that often rely on harsh reagents and generate significant waste. The focus has shifted towards greener, more atom-economical approaches that minimize environmental impact.

Green Reagents and Solvents: A significant trend is the use of environmentally benign reagents and recyclable reaction media. Ionic liquids, for example, have been shown to be highly efficient for nucleophilic substitution reactions to produce alkyl iodides, acting as both solvent and reagent while being readily recyclable. organic-chemistry.org Research into applying these systems for the synthesis of 6-phenyl-1-hexyl iodide from its corresponding alcohol or sulfonate ester could offer a more sustainable production route.

Electrochemical Methods: Electrochemical synthesis presents a clean alternative to chemical oxidants and reductants. An indirect electrochemical approach, mediated by molecular oxygen, has been developed for the formation of carbon-centered radicals from alkyl iodides, mimicking the reactivity of traditional tin reagents without the associated toxicity. rsc.org This "redox-relay" system could be adapted for downstream C-C bond-forming reactions starting from this compound, using electricity as a traceless reagent. rsc.org

Photocatalysis: Visible-light photocatalysis offers a mild, catalyst- and oxidant-free pathway for generating alkyl halides from abundant feedstocks like alcohols. snnu.edu.cn By using inexpensive N-haloimides as bifunctional reagents, this method can activate and halogenate alcohols under gentle conditions. snnu.edu.cn Applying this strategy to the synthesis of this compound from 6-phenyl-1-hexanol (B16827) would align with the principles of green chemistry by avoiding harsh conditions and toxic byproducts. snnu.edu.cn

| Synthesis Approach | Traditional Method | Sustainable Alternative | Key Advantages |

| Reagents | Phosphorus and Iodine | N-haloimides with photocatalysis snnu.edu.cn | Avoids toxic reagents, uses light as an energy source. |

| Solvents | Standard organic solvents | Ionic Liquids organic-chemistry.org | Recyclable, acts as both solvent and reagent. |

| Reaction Type | Nucleophilic Substitution | Electrochemical "Redox-Relay" rsc.org | Uses electricity instead of chemical reagents, environmentally benign. |

Development of Novel Catalytic and Reagent Systems

Innovation in catalyst and reagent design is crucial for discovering new reactions and improving existing ones. For this compound, this involves creating systems that can selectively activate the C-I bond or facilitate novel transformations.

Hypervalent Iodine Reagents: There is growing interest in hypervalent iodine compounds as environmentally benign and versatile reagents. nih.govacs.orgacs.org These compounds, often prepared from iodoarenes, can perform a wide range of transformations like oxidations and halogenations under mild conditions. nih.govmdpi.com Future work could involve developing catalytic systems where a hypervalent iodine species is generated in situ to functionalize the hexyl chain of this compound.

Polymer-Supported Reagents: To improve sustainability and simplify purification, researchers are developing polymer-supported reagents. For instance, polymer-supported periodic acid has been used as an effective oxidant for the iodination of aromatic compounds. researchgate.net Similarly, heterogeneous catalysts like polystyrene-supported copper complexes have shown high efficiency in C-C and C-N bond-forming reactions. nih.gov Such systems could be designed for reactions involving this compound, allowing for easy catalyst recovery and reuse.

Advanced Metal Catalysis: While classic palladium catalysis is well-established, new frontiers are being explored with other transition metals. Nickel-catalyzed cross-coupling reactions of alkyl halides are a major area of research, as they can overcome challenges associated with traditional methods. ed.ac.uk Mechanistic studies on how dppf-Nickel(0) complexes react with alkyl halides are paving the way for more efficient sp3-sp2 coupling reactions. ed.ac.uk These advanced catalytic systems could be used to couple this compound with various partners, creating complex molecular architectures.

Expanding Scope of Chemoselective Transformations

Chemoselectivity, the ability to react with one functional group in the presence of others, is a cornerstone of modern organic synthesis. wikipedia.orgnih.gov For a molecule like this compound, which contains both a reactive C-I bond and a potentially reactive phenyl group, developing chemoselective transformations is a key research goal.

The primary alkyl iodide is a versatile functional group that can participate in a wide array of reactions, most notably nucleophilic substitutions (Sₙ2) and eliminations. masterorganicchemistry.com The challenge and opportunity lie in developing conditions that allow for precise manipulation of the alkyl iodide moiety without affecting the aromatic ring or other functional groups that might be present in more complex derivatives.

Selective C-F to C-I Conversion: An efficient method for converting alkyl fluorides to alkyl iodides using lithium iodide shows high chemoselectivity, as it acts on aliphatic monofluorides while leaving aryl fluorides untouched. nih.govorganic-chemistry.org This principle of selectively targeting one type of C-halogen bond over another could be extended to reactions of derivatives of this compound.

Radical Cross-Coupling: Transition-metal-free electrochemical strategies have been developed that enable the cross-coupling of alkyl radicals generated from alkyl iodides. These methods show broad functional group tolerance, allowing for the selective coupling of a diiodide at one position while leaving the other intact. acs.org This high degree of control could be applied to selectively functionalize this compound in the presence of other reactive sites.

Directed C-H Functionalization: While the C-I bond is the most reactive site, future research aims to develop catalysts that can selectively functionalize the C-H bonds at various positions along the hexyl chain or on the phenyl ring. Perfluoroalkyl iodide has been used as a radical initiator to achieve the selective cleavage of α-carbonyl C(sp3)-H bonds in alkyl esters, demonstrating the potential for highly specific C-H functionalization. researchgate.net

Advanced Computational Methodologies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. chemistryworld.com These methods allow researchers to model reaction mechanisms, analyze transition states, and predict the outcomes of reactions before they are attempted in the laboratory.

Predicting Reaction Pathways: DFT calculations can be used to investigate the mechanisms of reactions involving alkyl halides. For example, studies on the reactions between nickel complexes and alkyl halides have used DFT to elucidate the active species and reaction pathways, leading to improved catalytic systems. ed.ac.uk Similar computational studies on this compound could predict its reactivity with new catalysts and reagents, accelerating the discovery of novel transformations.

Understanding Reactivity Descriptors: DFT-based local reactivity descriptors, such as Fukui functions, can identify the most probable sites for nucleophilic or electrophilic attack within a molecule. researchgate.net For this compound, these descriptors can quantify the electrophilicity of the carbon atom bonded to iodine, helping to predict its susceptibility to nucleophilic substitution and optimize reaction conditions. researchgate.net

Designing Novel Catalysts: Computational modeling is increasingly used not just to understand existing systems but also to design new catalysts with desired properties. By simulating the interaction between a catalyst and a substrate like this compound, researchers can rationally design catalysts that are more active, selective, and stable, thereby streamlining the experimental discovery process.

| Computational Tool | Application to this compound | Benefit |

| Density Functional Theory (DFT) | Modeling reaction mechanisms with novel catalysts. ed.ac.uk | Predicts feasibility and outcomes, saving lab time and resources. |

| Local Reactivity Descriptors | Identifying the most reactive sites on the molecule. researchgate.net | Guides the design of chemoselective reactions. |

| Transition State Analysis | Calculating activation energies for potential reactions. | Optimizes reaction conditions (temperature, solvent) for higher yields. |

Q & A

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect X-ray diffraction data and refine using software (e.g., SHELX) to determine bond lengths/angles. Compare with analogous iodide structures in crystallographic databases .

Data Analysis & Experimental Design

Q. How should researchers address contradictory NMR data in characterizing this compound derivatives?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency in CDCl) and instrument calibration. Validate assignments using heteronuclear correlation spectroscopy (HMBC) and DEPT-135 experiments .

Q. What statistical methods are appropriate for analyzing yield variability in multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.